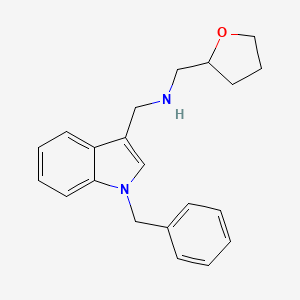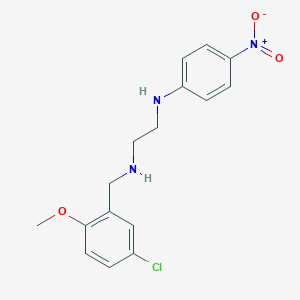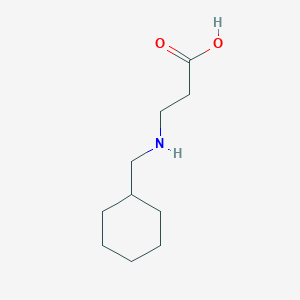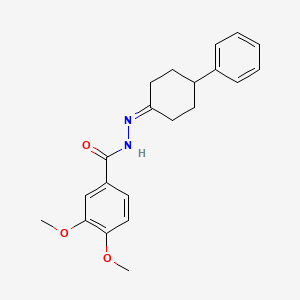
1-(1-benzyl-1H-indol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-benzylindol-3-yl)methylamine is a complex organic compound that features an indole moiety, a benzyl group, and an oxolane ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzylindol-3-yl)methylamine typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride . The oxolane ring is then attached through a nucleophilic substitution reaction, where the indole derivative reacts with oxolane-2-methanol in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-benzylindol-3-yl)methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(1-benzylindol-3-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-benzylindol-3-yl)methylamine involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the formation of pro-inflammatory lipid mediators . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
1-benzylindole: Shares the indole and benzyl moieties but lacks the oxolane ring.
Indole-3-acetic acid: Contains the indole core but has a carboxylic acid group instead of the benzyl and oxolane moieties.
Oxindole: An oxidized form of indole, lacking the benzyl and oxolane groups.
Uniqueness
(1-benzylindol-3-yl)methylamine is unique due to its combination of the indole, benzyl, and oxolane moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities .
Properties
Molecular Formula |
C21H24N2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C21H24N2O/c1-2-7-17(8-3-1)15-23-16-18(20-10-4-5-11-21(20)23)13-22-14-19-9-6-12-24-19/h1-5,7-8,10-11,16,19,22H,6,9,12-15H2 |
InChI Key |
MRUNHYFQUNONMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B12481544.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]butan-1-ol](/img/structure/B12481566.png)
![Methyl 3-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12481586.png)
![N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12481593.png)

![4-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B12481600.png)

![N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12481608.png)
![9-(2,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12481611.png)

![1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12481617.png)
![N-(2,6-dimethylphenyl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12481619.png)
![N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B12481624.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481629.png)
